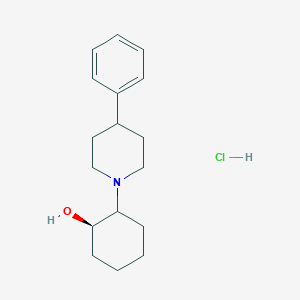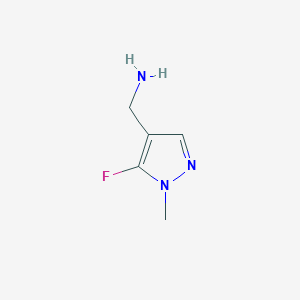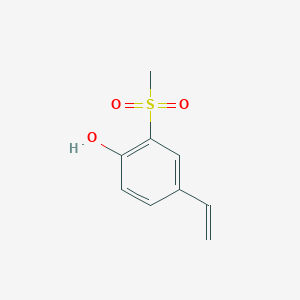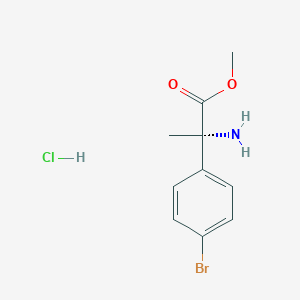
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a cyclohexanol moiety attached to a phenyl-substituted piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to form the cyclohexanol derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenyl derivatives .
科学的研究の応用
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of (1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
(1R,2R)-2-(4-phenyl-1-piperidinyl)-1-cyclohexanol: A closely related compound with similar structural features.
6-(4-phenyl-1-piperidinyl)-1,4-oxazepane: Another compound with a piperidine ring and phenyl substitution.
Uniqueness
(1R)-Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,hydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexanol and phenylpiperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C17H26ClNO |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16?,17-;/m1./s1 |
InChIキー |
XJNUHVMJVWOYCW-KOUJAAPTSA-N |
異性体SMILES |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3.Cl |
正規SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)










![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
